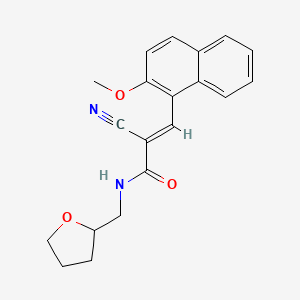
2-cyano-3-(2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
描述
2-cyano-3-(2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of acrylamide derivatives.
作用机制
BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the inhibition of B-cell receptor signaling. This ultimately results in the induction of apoptosis in B-cells and the suppression of B-cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis in CLL and NHL cells and to inhibit the proliferation of B-cells. It has also been shown to have potent anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments. It has a high selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, TAK-659 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to formulate for in vivo studies. It also has a short half-life, which requires frequent dosing in animal models.
未来方向
There are several future directions for the research and development of TAK-659. One potential direction is the evaluation of its efficacy in combination with other drugs for the treatment of B-cell malignancies. Another direction is the investigation of its potential applications in other diseases, such as autoimmune disorders. Additionally, the optimization of the synthesis method and the development of more potent analogs of TAK-659 may lead to improved therapeutic options for patients.
Conclusion:
In conclusion, TAK-659 is a promising compound with potential applications in the treatment of various diseases. Its potent inhibition of BTK makes it a promising candidate for the treatment of B-cell malignancies, and its anti-inflammatory effects make it a potential candidate for the treatment of autoimmune disorders. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
科学研究应用
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
属性
IUPAC Name |
(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-19-9-8-14-5-2-3-7-17(14)18(19)11-15(12-21)20(23)22-13-16-6-4-10-25-16/h2-3,5,7-9,11,16H,4,6,10,13H2,1H3,(H,22,23)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUNVVDRJWSAKJ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4,6-dimethylpyridin-2-yl)-3-({methyl[(3-methyloxetan-3-yl)methyl]amino}methyl)benzamide](/img/structure/B3898484.png)
![4-[(5-bromo-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3898492.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3898501.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one thiosemicarbazone 1-oxide](/img/structure/B3898506.png)
![N-(4-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B3898514.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3898521.png)
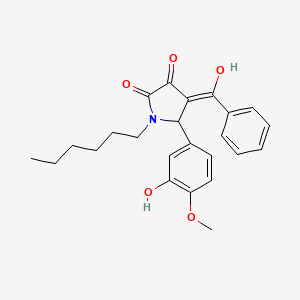
![methyl N-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]leucinate](/img/structure/B3898541.png)
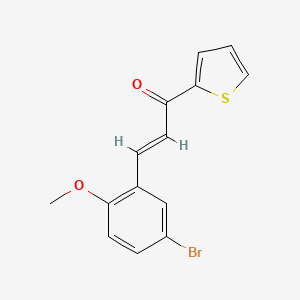
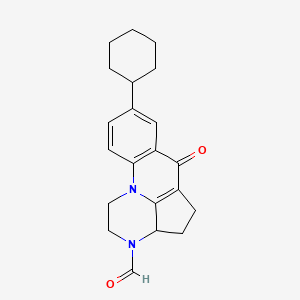
![1-(2-chlorobenzyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3898570.png)
![N-[(4-methylphenyl)sulfonyl]-N-1,3-thiazol-2-ylphenylalaninamide](/img/structure/B3898574.png)
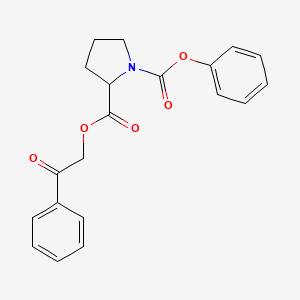
![phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3898588.png)